(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile
Description
The compound “(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile” is a structurally complex small molecule featuring a coumarin-thiazol hybrid core. Key structural elements include:
- 1,3-Thiazol-2-yl: A heterocyclic ring providing rigidity and sites for hydrogen bonding.
- (5-Fluoro-2-methylphenyl)amino: A substituted aniline group introducing steric and electronic effects via fluorine and methyl substituents.
- (2E)-Prop-2-enenitrile: An acrylonitrile backbone with E-configuration, contributing to planar geometry and electrophilic reactivity.
The bromine atom may enhance lipophilicity and binding affinity, while the fluorine substituent improves metabolic stability .
Properties
IUPAC Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3O2S/c1-12-2-4-16(24)8-18(12)26-10-14(9-25)21-27-19(11-30-21)17-7-13-6-15(23)3-5-20(13)29-22(17)28/h2-8,10-11,26H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZZSGLOIPDYPU-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile is a novel hybrid molecule that incorporates both thiazole and coumarin moieties. This combination is significant due to the diverse biological activities associated with these structural elements, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities of this compound based on current literature, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 578.48 g/mol. The structure features a thiazole ring linked to a coumarin derivative, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C28H24BrN3O4S |
| Molecular Weight | 578.48 g/mol |
| InChI Key | ZNQQBAJYWMWXRJ-KNTRCKAVSA-N |
Anticancer Activity
Recent studies have demonstrated that thiazole-containing compounds exhibit potent anticancer properties. For instance, derivatives similar to our compound have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma) cells. The compound's activity can be attributed to its ability to inhibit specific molecular targets involved in cancer progression.
- Mechanism of Action : The mechanism often involves the inhibition of critical pathways such as the BRAF V600E mutation pathway, which is implicated in several cancers.
- Case Study : A related thiazole hybrid demonstrated an IC50 value of 0.16 µM against MCF-7 cells, indicating strong antiproliferative activity .
Antimicrobial Activity
Thiazole derivatives are widely recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial strains.
- Activity Spectrum : Studies indicate that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Case Study : A thiazole derivative was reported to have an MIC value of 31.25 µg/mL against Salmonella typhimurium and Proteus vulgaris, outperforming traditional antibiotics like gentamicin .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory properties of thiazole derivatives have also been documented, suggesting potential applications in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its therapeutic properties , particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results against liver carcinoma cells (HEPG2) with IC50 values indicating strong inhibition of cell growth .
- Antimicrobial Properties : The compound has also been explored for its potential to combat drug-resistant pathogens. Studies on related thiazole derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biological Research
In biological contexts, the compound serves as a fluorescent probe or an enzyme inhibitor , which can be utilized to study cellular processes and pathways. Its ability to interact with specific molecular targets allows for the modulation of biological functions, making it a valuable tool in biochemical research.
Organic Synthesis
This compound acts as a building block in organic synthesis , facilitating the creation of more complex molecules through various chemical reactions such as:
- Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate, leading to different oxidative states that can be further manipulated in synthetic pathways.
- Substitution Reactions : The presence of the bromo group allows for nucleophilic substitution reactions, making it versatile for generating new derivatives with potentially enhanced properties.
Material Science
In materials science, the compound has potential applications in developing advanced materials such as organic semiconductors and photovoltaic devices. Its unique electronic properties derived from its conjugated structure make it suitable for these applications.
Case Study 1: Antiproliferative Agents
A study conducted on new heterocycles derived from chromene compounds highlighted their efficacy against liver carcinoma cells. The findings indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications to the chromene structure can enhance therapeutic effects .
Case Study 2: Antimicrobial Activity
Another investigation into thiazole derivatives showed promising results against various bacterial strains. Compounds were tested using standardized methods, revealing several candidates with strong antimicrobial activity, which could be beneficial in addressing antibiotic resistance .
Case Study 3: Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets. Such studies provide insights into how modifications to the structure can influence biological activity and guide further development of more potent derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following structurally related compounds highlight variations in substituents and core scaffolds, influencing physicochemical and biological properties:
*Calculated based on analogous structures; exact data unavailable in provided evidence.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Condensation of 6-bromo-2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide to form the thiazole ring.
- Step 2 : Coupling the thiazole intermediate with (5-fluoro-2-methylphenyl)amine via a Knoevenagel reaction under basic conditions (e.g., piperidine in ethanol).
- Step 3 : Final nitrile group introduction using cyanoacetic acid in refluxing acetic anhydride .
- Key Conditions : Temperature control (60–80°C), anhydrous solvents (DMF or acetonitrile), and Pd/C catalysts for coupling reactions.
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for E/Z isomerism).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] at m/z 494.02).
- X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .
- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazole ring formation step?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, solvent polarity, and catalyst loading (e.g., Pd(OAc) vs. CuI).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .
- Table 1 : Example optimization
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Pd/C | 80 | 72 |
| MeCN | CuI | 60 | 65 |
| DMSO | None | 100 | 42 |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic NMR (DNMR) : Investigate rotational barriers in the prop-2-enenitrile moiety, which may cause signal broadening at room temperature.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict H chemical shifts and compare with experimental data.
- Isotopic Labeling : Introduce N or F labels to trace electronic effects in the thiazole ring .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) with immobilized enzyme targets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., chromenone moiety interacting with hydrophobic pockets) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core Modifications : Replace the 5-fluoro-2-methylphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents.
- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole to assess heterocycle impact on activity.
- Table 2 : Example SAR data for cytotoxicity:
| Derivative | R Group | IC (μM) |
|---|---|---|
| Parent | 5-F-2-MePh | 1.2 |
| Deriv. A | 4-CF-Ph | 0.8 |
| Deriv. B | 3,4-diOCH-Ph | 2.5 |
Contradictions & Mitigation
- Evidence Conflict : BenchChem () reports 95% purity for structurally similar compounds, but peer-reviewed studies () emphasize rigorous HPLC purification (>99%).
- Resolution : Validate purity via orthogonal methods (HPLC + NMR) and avoid commercial vendors for critical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
